![molecular formula C10H9ClN2O B185765 N-(5-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-97-9](/img/structure/B185765.png)
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide
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Description
“N-(5-chloro-2-methylphenyl)-2-cyanoacetamide” is an organic compound with the molecular formula C9H10ClNO . It’s a derivative of acetamide, which is an amide derived from acetic acid .
Molecular Structure Analysis
The molecular structure of “N-(5-chloro-2-methylphenyl)-2-cyanoacetamide” consists of a chlorinated methylphenyl group attached to an acetamide group . The InChI representation of the molecule isInChI=1S/C9H10ClNO/c1-6-3-4-8 (10)5-9 (6)11-7 (2)12/h3-5H,1-2H3, (H,11,12)
. Physical And Chemical Properties Analysis
“N-(5-chloro-2-methylphenyl)-2-cyanoacetamide” has a molecular weight of 183.63 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass of the molecule is 183.0450916 g/mol .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and Prothrombin in humans . These enzymes play crucial roles in fatty acid synthesis and blood clotting, respectively.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may inhibit the activity of its target enzymes, leading to changes in the biochemical processes they regulate .
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-2-3-8(11)6-9(7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIFWZKNSQIYHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357160 |
Source
|
Record name | N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | |
CAS RN |
63034-97-9 |
Source
|
Record name | N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63034-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80357160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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